3-Azaspiro[5.6]dodecane-2,4-dione 3-Azaspiro[5.6]dodecane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1078-89-3
VCID: VC4068785
InChI: InChI=1S/C11H17NO2/c13-9-7-11(8-10(14)12-9)5-3-1-2-4-6-11/h1-8H2,(H,12,13,14)
SMILES: C1CCCC2(CC1)CC(=O)NC(=O)C2
Molecular Formula: C11H17NO2
Molecular Weight: 195.26

3-Azaspiro[5.6]dodecane-2,4-dione

CAS No.: 1078-89-3

Cat. No.: VC4068785

Molecular Formula: C11H17NO2

Molecular Weight: 195.26

* For research use only. Not for human or veterinary use.

3-Azaspiro[5.6]dodecane-2,4-dione - 1078-89-3

Specification

CAS No. 1078-89-3
Molecular Formula C11H17NO2
Molecular Weight 195.26
IUPAC Name 3-azaspiro[5.6]dodecane-2,4-dione
Standard InChI InChI=1S/C11H17NO2/c13-9-7-11(8-10(14)12-9)5-3-1-2-4-6-11/h1-8H2,(H,12,13,14)
Standard InChI Key TYAICTUSXVUMNX-UHFFFAOYSA-N
SMILES C1CCCC2(CC1)CC(=O)NC(=O)C2
Canonical SMILES C1CCCC2(CC1)CC(=O)NC(=O)C2

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 3-azaspiro[5.6]dodecane-2,4-dione, reflects its spirocyclic architecture. The prefix "spiro[5.6]" indicates a fused bicyclic system where a five-membered ring and a six-membered ring share a single atom (the spiro carbon). The "3-aza" designation specifies that a nitrogen atom replaces one carbon in the smaller ring, while the "2,4-dione" suffix denotes two ketone groups at positions 2 and 4 .

The spiro junction imposes significant steric constraints, leading to a rigid three-dimensional structure. This rigidity is advantageous in drug design, as it can enhance binding affinity to biological targets by reducing conformational entropy loss . Computational models of the compound, such as its InChIKey (TYAICTUSXVUMNX-UHFFFAOYSA-N), further validate its stereoelectronic properties .

Physicochemical Properties

The compound exists as a white to off-white crystalline powder with a melting point of 177–178°C . Its solubility profile is typical of polar cyclic ketones, showing moderate solubility in organic solvents like dichloromethane and tetrahydrofuran but limited solubility in water. Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of 3-Azaspiro[5.6]dodecane-2,4-dione

PropertyValueSource
CAS Number1078-89-3
Molecular FormulaC11H17NO2\text{C}_{11}\text{H}_{17}\text{NO}_2
Molecular Weight195.26 g/mol
Melting Point177–178°C
Purity≥95%
Density~1.2 g/cm³ (estimated)
Hazard StatementPrecautionary MeasureSource
H301: Toxic if swallowedP264: Wash hands after handling
H315: Causes skin irritationP280: Wear protective gloves
H411: Toxic to aquatic lifeP273: Avoid release to the environment

Proper personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling. Storage recommendations include keeping the compound in a cool, dry place at room temperature, away from oxidizing agents .

Research Applications

Pharmaceutical Intermediate

The compound’s spirocyclic scaffold is a valuable intermediate in synthesizing kinase inhibitors and protease antagonists. Its rigid structure mimics natural product frameworks, making it a candidate for fragment-based drug discovery .

Material Science

Spirocyclic diketones are explored as crosslinking agents in polymer chemistry. The dual ketone groups in 3-azaspiro[5.6]dodecane-2,4-dione could facilitate the formation of thermally stable polyimides or polyurethanes .

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